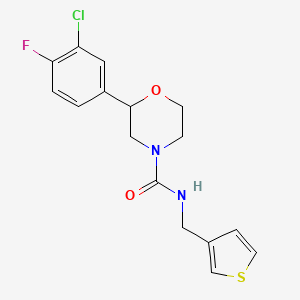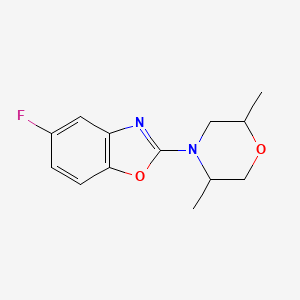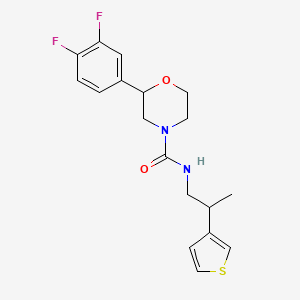![molecular formula C20H20FN3O2 B6627647 N-[1-(3-cyanophenyl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide](/img/structure/B6627647.png)
N-[1-(3-cyanophenyl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-cyanophenyl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[1-(3-cyanophenyl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide A is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and receptors involved in inflammation and pain. It may also act by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-[1-(3-cyanophenyl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide A has been shown to have significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have anti-tumor effects in various cancer cell lines. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[1-(3-cyanophenyl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide A in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation of using N-[1-(3-cyanophenyl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide A is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[1-(3-cyanophenyl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide A. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(3-cyanophenyl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide A and its potential side effects.
Conclusion:
N-[1-(3-cyanophenyl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide, or N-[1-(3-cyanophenyl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide A, is a synthetic compound with potential therapeutic applications in various fields of research. Its synthesis method has been optimized to produce high yields of pure N-[1-(3-cyanophenyl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide A. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties, and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. While further research is needed to fully understand its mechanism of action and potential side effects, N-[1-(3-cyanophenyl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide A holds promise as a potential therapeutic agent.
Métodos De Síntesis
The synthesis of N-[1-(3-cyanophenyl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide A involves the reaction of 3-cyanophenethylamine with 3-fluorobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with morpholine-4-carboxylic acid to yield N-[1-(3-cyanophenyl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide A. This synthesis method has been optimized to produce high yields of pure N-[1-(3-cyanophenyl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide A.
Aplicaciones Científicas De Investigación
N-[1-(3-cyanophenyl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide A has been found to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[1-(3-cyanophenyl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-14(16-5-2-4-15(10-16)12-22)23-20(25)24-8-9-26-19(13-24)17-6-3-7-18(21)11-17/h2-7,10-11,14,19H,8-9,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUONGEBEEDDCOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)NC(=O)N2CCOC(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-difluorophenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B6627569.png)


![2-(3,4-difluorophenyl)-N-[4-(methylcarbamoyl)phenyl]morpholine-4-carboxamide](/img/structure/B6627603.png)
![2-(3,4-difluorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627612.png)
![2-(3,4-difluorophenyl)-N-[[3-(methylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide](/img/structure/B6627614.png)
![3-[2-(2-Azaspiro[5.5]undec-9-en-2-yl)-2-oxoethyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6627622.png)

![2-cyclopentyloxy-N-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]butanamide](/img/structure/B6627636.png)
![2-(4-cyanophenyl)-2-[[4-(N-ethylanilino)phenyl]methylamino]acetamide](/img/structure/B6627643.png)
![N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide](/img/structure/B6627652.png)
![2-(3,4-difluorophenyl)-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627658.png)

![[6-(4-Bromopyrazol-1-yl)pyridazin-3-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B6627674.png)